molecular formula C16H14O3 B3050069 2-(2,4-Dimethylbenzoyl)benzoic acid CAS No. 2346-63-6

2-(2,4-Dimethylbenzoyl)benzoic acid

Cat. No.: B3050069
CAS No.: 2346-63-6
M. Wt: 254.28 g/mol
InChI Key: WIJXLAAOWGSOMB-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzoyl)benzoic acid (CAS 2346-64-7) is a substituted benzoic acid derivative with the molecular formula C₁₆H₁₄O₃ . Its structure features a benzoyl group substituted with methyl groups at the 2- and 4-positions of the aromatic ring, linked to a benzoic acid moiety at the ortho position (Figure 1). Its applications span materials science (e.g., UV-absorbing composites) and pharmacological research due to its structural resemblance to bioactive aromatic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-(4-Methoxybenzoyl)benzoic acid 4-OCH₃ on benzoyl ring C₁₅H₁₂O₄ Higher polarity; used in dye synthesis
2,4-Dimethoxybenzoic acid (2,4-DMOBA) 2,4-OCH₃ on benzoic acid C₉H₁₀O₄ UV shielding in nanocomposites
2,3-Dimethoxybenzoic acid 2,3-OCH₃ on benzoic acid C₉H₁₀O₄ mp 122–124°C; intermediate in organic synthesis
4-Hydroxybenzoic acid 4-OH on benzoic acid C₇H₆O₃ Preservative; lower logP vs. methylated analogs
2,4-Dihydroxybenzoic acid 2,4-OH on benzoic acid C₇H₆O₄ Spectral similarity to salicylic acid

Substituent Impact :

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance UV absorption in composites due to extended conjugation . Methyl groups increase hydrophobicity, improving thermal stability compared to hydroxylated analogs .
  • Positional Effects : 2,4-substitution patterns (as in 2,4-DMOBA and 2,4-dihydroxybenzoic acid) exhibit spectral and spatial similarities to salicylic acid derivatives, influencing hydrogen bonding and biological activity .

Physicochemical Properties

  • Solubility : Methylated derivatives (e.g., 2-(2,4-Dimethylbenzoyl)benzoic acid) are less water-soluble than hydroxylated or methoxylated analogs due to reduced polarity .
  • Thermal Stability : Composites incorporating 2,4-DMOBA decompose above 350°C, suggesting that methyl/methoxy substituents enhance stability compared to unsubstituted benzoic acids .

Properties

CAS No.

2346-63-6

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-(2,4-dimethylbenzoyl)benzoic acid

InChI

InChI=1S/C16H14O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19)

InChI Key

WIJXLAAOWGSOMB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice/salt cold mixture of m-xylene (114 g, 1073 mmol) was treated with aluminium chloride (59.4 g, 446 mmol) (in three portions), followed by 2-benzofuran-1,3-dione (30 g, 203 mmol) (in three portions). The mixture was warmed to room temperature and stirred for 3 hours after which time the mixture turned to a thick white suspension. The mixture was heated to 55° C. for 2 hours, and cooled to room temperature. The thick mixture was slowly poured into ice cold 20% HCl and collected on filter paper. The filtered material was allowed to dry to give the desired product as a white solid (50 g, 97%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.98-8.07 (m, 1 H) 7.60-7.69 (m, 1 H) 7.51-7.59 (m, 1 H) 7.38-7.45 (m, 1 H) 7.01-7.13 (m, 2 H) 6.86-6.94 (m, 1 H) 2.61 (s, 3 H) 2.33 (s, 3 H); LC/MS (m/z) ES+=255 (M+1).
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
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59.4 g
Type
reactant
Reaction Step Two
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30 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Yield
97%

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